molecular formula C11H14O B104108 2,3,5,6-Tetramethylbenzaldehyde CAS No. 17432-37-0

2,3,5,6-Tetramethylbenzaldehyde

Cat. No.: B104108
CAS No.: 17432-37-0
M. Wt: 162.23 g/mol
InChI Key: RCPYGAYAQAHJMN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylbenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Ligand Formation

2,3,5,6-Tetramethylbenzaldehyde has been utilized in various synthetic pathways. One study describes the synthesis of bidentate and tridentate 6-bromoquinoline derivatives using a process involving the Friedländer condensation. This process involves reactions with different enolizable ketones, demonstrating the chemical's versatility in synthesizing complex molecular structures (Hu, Zhang, & Thummel, 2003). Additionally, research on the synthesis of tri- and tetramethylbenzaldehydes, including this compound, shows their formation through electrophilic aromatic substitution, highlighting their potential for diverse chemical applications (Dhankher & Sheppard, 2013).

Catalysis and Oxidation Reactions

This compound has been part of studies exploring catalytic applications. For example, copper(II) complexes involving derivatives of this compound have been used for TEMPO-mediated aerobic oxidation of alcohols, showing promising results in the conversion of aromatic primary alcohols to aldehydes (Zhang et al., 2014).

Application in Organic Synthesis

In organic synthesis, this compound and its derivatives have been incorporated into various novel compounds. Research has shown their utility in synthesizing 4-tetrazolyl-substituted 3,4-dihydroquinazoline derivatives with potential anticancer activity. This showcases its application in medicinal chemistry and drug development (Xiong et al., 2022).

Chelating and Coordination Chemistry

The compound has also been explored in the context of coordination chemistry. Studies on the synthesis of macrocyclic complexes have employed this compound derivatives, demonstrating their role in the formation of structurally complex and functionally diverse metal complexes (Chen, Zhang, Jin, & Huang, 2014).

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethylbenzaldehyde is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards of 2,3,5,6-Tetramethylbenzaldehyde are not explicitly mentioned in the search results .

Future Directions

The future directions of research and applications involving 2,3,5,6-Tetramethylbenzaldehyde are not explicitly mentioned in the search results .

Properties

IUPAC Name

2,3,5,6-tetramethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPYGAYAQAHJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455711
Record name 2,3,5,6-Tetramethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17432-37-0
Record name 2,3,5,6-Tetramethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetramethylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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